ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a bicyclic core structure with substituents at positions 2 and 3. The 4-ethoxybenzamido group at position 2 and the carbamoyl group at position 3 distinguish it from analogs. Its structural framework aligns with compounds investigated for antitubulin, antiproliferative, and enzyme-inhibitory activities .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-3-27-13-7-5-12(6-8-13)18(25)22-19-16(17(21)24)14-9-10-23(11-15(14)29-19)20(26)28-4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTASEKAXFUDTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds of similar structure are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the context of suzuki–miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of many organic compounds.
Result of Action
The suzuki–miyaura coupling reaction, which this compound may participate in, results in the formation of new carbon–carbon bonds, a fundamental process in organic chemistry.
Biological Activity
Ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by various studies and findings.
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, several compounds showed promising results. While specific data on this compound was not directly available in the reviewed literature, related compounds have indicated a trend of potent activity against these microorganisms .
Antitumor Activity
The thieno[2,3-c]pyridine scaffold has been associated with antitumor activity. Compounds within this class have been shown to inhibit cancer cell proliferation in vitro. For instance, studies on structurally similar compounds have reported IC50 values indicating effective inhibition of tumor cell lines . The specific mechanisms often involve the induction of apoptosis or disruption of cell cycle progression.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. For example, related thieno derivatives have been tested for their ability to inhibit enzymes involved in critical metabolic pathways. One study highlighted that certain substitutions on the thieno ring significantly impacted the inhibitory potency against specific targets . The biological evaluation of this compound in this context remains an area for future investigation.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Key Structural and Functional Insights
However, its bulkiness may reduce binding affinity compared to smaller groups like cyano . Trimethoxyphenylamino (3a): The electron-rich trimethoxy group in 3a enhances antitubulin activity by mimicking colchicine’s binding interactions . Pyridyl acrylamido (4SC-207): The conjugated acrylamido-pyridyl moiety in 4SC-207 likely facilitates π-π stacking with tubulin’s hydrophobic pockets, explaining its potency in resistant cells .
Cyano (3a, 4SC-207): The electron-withdrawing cyano group stabilizes the thienopyridine core and enhances electrophilic reactivity, critical for covalent interactions in antitubulin agents .
Biological Activity Trends: Cyano-substituted compounds (3a, 4SC-207) exhibit higher antitubulin and antiproliferative activities compared to carbamoyl or ester derivatives. For example, 4SC-207 shows EC₅₀ = 25 nM in resistant cells, while 3a inhibits tubulin polymerization at 1.2 µM . Ethoxy/methoxy groups in position 2 may trade off between lipophilicity and steric hindrance, affecting target engagement .
Synthetic and Physicochemical Properties: Compounds with bulkier substituents (e.g., trimethoxyphenyl in 3a) require flash chromatography for purification (58% yield), whereas simpler analogs may have higher synthetic yields . The carbamoyl group in the target compound could simplify crystallization compared to cyano analogs, though melting point data are unavailable .
Research Implications and Gaps
- The target compound’s carbamoyl and ethoxybenzamido groups warrant further evaluation in tubulin polymerization assays and cytotoxicity studies to quantify its efficacy relative to 3a and 4SC-205.
- Structural modifications (e.g., hybridizing carbamoyl with pyridyl acrylamido) could optimize solubility and potency.
- Patent data () suggest unexplored substituents (e.g., cyclopropanecarbonyl-amino) may offer novel bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
